2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, a methoxyphenyl group, and a methoxypropyl group.
Preparation Methods
The synthesis of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiophene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxyphenyl group: This step typically involves a coupling reaction, such as Suzuki-Miyaura coupling, where the methoxyphenyl group is introduced to the benzothiophene core.
Attachment of the methoxypropyl group: This can be done through a nucleophilic substitution reaction, where the methoxypropyl group is attached to the amine functionality of the compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a similar methoxypropyl group but differs in its core structure.
N-((Z)-2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide: This compound shares the methoxyphenyl group but has a different overall structure.
Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)-: This compound has a methoxyphenyl group but differs in its functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique properties and applications.
Properties
Molecular Formula |
C21H26N2O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-26-13-5-12-22-20(25)18-16-6-3-4-7-17(16)28-21(18)23-19(24)14-8-10-15(27-2)11-9-14/h8-11H,3-7,12-13H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
LACFXBALGXROAP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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